molecular formula C17H27BO4 B13908495 2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13908495
M. Wt: 306.2 g/mol
InChI Key: DZMWKSQXMUQTIX-UHFFFAOYSA-N
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Description

2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C15H25BO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-Isobutoxy-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Phenols, quinones

    Reduction: Alcohols, alkanes

    Substitution: Biaryl compounds

Scientific Research Applications

2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Medicine: Intermediate in the synthesis of drug candidates and therapeutic agents.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutoxy-4-methoxyphenylboronic acid
  • 2-(3-Isobutoxy-4-methoxyphenyl)ethanol
  • (2-fluoro-3-isobutoxy-4-methoxyphenyl)methanol

Uniqueness

2-(3-Isobutoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which makes it highly reactive in cross-coupling reactions. This reactivity distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H27BO4

Molecular Weight

306.2 g/mol

IUPAC Name

2-[4-methoxy-3-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO4/c1-12(2)11-20-15-10-13(8-9-14(15)19-7)18-21-16(3,4)17(5,6)22-18/h8-10,12H,11H2,1-7H3

InChI Key

DZMWKSQXMUQTIX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC(C)C

Origin of Product

United States

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